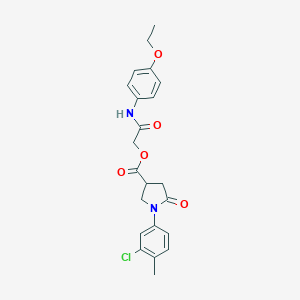
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as ECO-02301, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits DHODH by binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate, which is a key step in the pyrimidine nucleotide synthesis pathway. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which in turn inhibits DNA replication and cell growth.
Biochemical and Physiological Effects
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have anti-inflammatory and immunomodulatory effects. Studies have shown that 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, which may make it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its potency and specificity for DHODH inhibition. This makes it a valuable tool for studying the role of DHODH in cancer and other diseases. However, one limitation of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of more soluble analogs of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate that can be used in a wider range of experimental settings. Another area of interest is the investigation of the immunomodulatory effects of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential applications in the treatment of autoimmune and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential applications in cancer treatment.
Synthesis Methods
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with ethyl oxalyl chloride to form 2-(4-ethoxyanilino)-2-oxoethyl chloride. This intermediate is then reacted with 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid to form 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
Scientific Research Applications
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides that are essential for DNA replication.
properties
Product Name |
2-(4-Ethoxyanilino)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C22H23ClN2O5 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23ClN2O5/c1-3-29-18-8-5-16(6-9-18)24-20(26)13-30-22(28)15-10-21(27)25(12-15)17-7-4-14(2)19(23)11-17/h4-9,11,15H,3,10,12-13H2,1-2H3,(H,24,26) |
InChI Key |
PXKSZHVBELLBQP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270825.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)